
1-(4-Chlorophenyl)-3-oxoisoindoline
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase Inhibition
3-(4-Chlorophenyl)isoindolin-1-one derivatives have been studied for their potential as phosphoinositide 3-kinase (PI3K) inhibitors , particularly against the γ isoform, which is associated with tumor-associated macrophage-mediated gastric carcinoma . These compounds can suppress tumor necrosis factor-alpha and interleukin-12 through the activation of the AKT/mTOR pathway, promoting an immunosuppressant phenotype of macrophages. This application is significant in the development of targeted cancer therapies.
Cyclin-Dependent Kinase Inhibition
Isoindolin-1-one derivatives, including 3-(4-Chlorophenyl)isoindolin-1-one, are being explored as potential inhibitors of cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and transcription, and its inhibition is a promising strategy in the discovery of anti-cancer drugs, particularly for breast cancer.
Synthesis of Nitrogen-Containing Polyheterocycles
The compound is used in intramolecular cascade cyclizations to synthesize structurally valuable drug-like nitrogen-containing polyheterocycles . This synthetic application is important for the development of new pharmaceuticals with complex molecular architectures.
Antiviral Activity
Research has indicated that 3-(4-Chlorophenyl)isoindolin-1-one derivatives exhibit broad antiviral activity . Specifically, they have been tested against enterovirus A71 clinical isolates, showcasing the potential for these compounds to be developed into antiviral medications.
Molecular Modeling and Drug Design
The compound’s derivatives are used in molecular modeling studies to understand their binding affinities and interactions with various biological targets . These studies are crucial for drug design and optimization, providing insights into the molecular basis of compound-target interactions.
Chemical Analysis and Quality Control
3-(4-Chlorophenyl)isoindolin-1-one is subject to various chemical analyses, including NMR, HPLC, LC-MS, and UPLC . These techniques are essential for ensuring the purity and quality of the compound, which is critical for its use in research and pharmaceutical development.
Wirkmechanismus
Target of Action
The primary target of 3-(4-Chlorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the regulation of transcription, making it a promising target for anti-cancer drugs .
Mode of Action
3-(4-Chlorophenyl)isoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and transcription processes . The compound shows high binding affinity to CDK7, with a binding energy up to -10.1 kcal/mol .
Biochemical Pathways
The inhibition of CDK7 affects the cell cycle and transcription pathways . CDK7 is involved in the phosphorylation of RNA polymerase II, a key enzyme in the transcription process. By inhibiting CDK7, 3-(4-Chlorophenyl)isoindolin-1-one disrupts the normal function of RNA polymerase II, leading to the suppression of transcription .
Pharmacokinetics
The compound’schemical reactivity is suggested by its high values of global softness and low values of global hardness and chemical potential . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The inhibition of CDK7 by 3-(4-Chlorophenyl)isoindolin-1-one leads to the disruption of the cell cycle and transcription processes . This can result in cell cycle arrest and the suppression of transcription , potentially leading to cell death . Therefore, 3-(4-Chlorophenyl)isoindolin-1-one could serve as an effective anti-cancer agent .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHBVDRMKRVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)isoindolin-1-one | |
CAS RN |
2224-77-3 | |
| Record name | 1-(4-Chlorophenyl)-3-oxoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




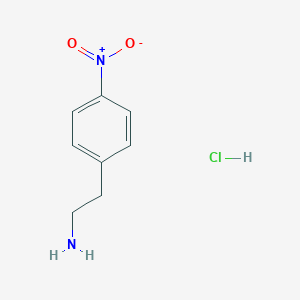

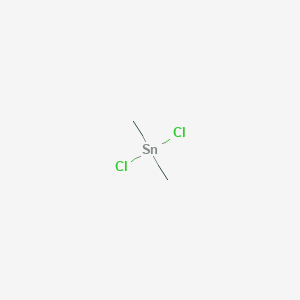


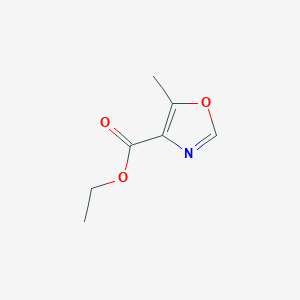

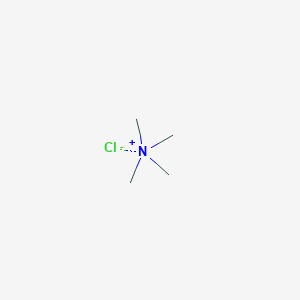

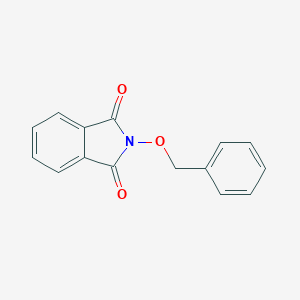
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

